REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[O:8].C1(C)C(S([CH2:18][N+:19]#[C-:20])(=O)=O)=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CO>[O:8]1[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)=[CH:20][N:19]=[CH:18]1 |f:2.3.4|
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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N1=C(C=CC=C1)C=O
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Name
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toluenesulfonylmethyl isocyanide
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Quantity
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5.3 g
|
Type
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reactant
|
Smiles
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C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.5 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was refluxed for 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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ADDITION
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Details
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ethyl acetate and water were added to the residue
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Type
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WASH
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Details
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The organic layer was washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
The fractions eluted with hexane-ethyl acetate (2:3
|
Type
|
CUSTOM
|
Details
|
v/v) were collected
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
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O1C=NC=C1C1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |